molecular formula C11H10N6OS B5589469 2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-phenylethanone

2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-phenylethanone

Cat. No. B5589469
M. Wt: 274.30 g/mol
InChI Key: SKLXSLKXFLUQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-phenylethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, drug development, and biochemistry. This compound is also known as TATD and is a triazole-thione derivative.

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot, Multi-Component Synthesis : A study by Jilloju et al. (2020) showcased a one-pot, multi-component reaction synthesis method for creating substituted 2-(6-phenyl-7H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazin-3-yl)-2,3-Dihydrophthalazine-1,4-Diones. This method emphasizes the compound's synthetic accessibility and potential for chemical modification, highlighting its versatility in scientific research applications (Jilloju et al., 2020).

Biological Activities

  • Antimicrobial Evaluation : Research by Reddy et al. (2011) synthesized novel bis[1, 2, 4]triazolo[3, 4-b][1, 3, 4]thiadiazine derivatives and evaluated their antimicrobial activities. The study reported compounds with significant activity against various bacterial and fungal strains, underlining the potential of such compounds in developing new antimicrobial agents (Reddy et al., 2011).

Anticancer Activity

  • Anticancer and Antioxidant Activity : A study by Tumosienė et al. (2020) on novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, related structurally to the compound of interest, showcased their evaluation for antioxidant and anticancer activities. Some derivatives exhibited significant anticancer activity against human glioblastoma and breast cancer cell lines, suggesting the potential of such compounds in cancer research (Tumosienė et al., 2020).

Anticonvulsant and AMPA Receptor Antagonism

  • Evaluation as Anticonvulsant Agents : Gitto et al. (2003) synthesized new cyclofunctionalized 2,3-benzodiazepines with a triazolone or triazindione ring and evaluated them as potential anticonvulsant agents. Some compounds exhibited potent noncompetitive AMPA receptor antagonistic properties, indicating their potential use in neurological disorders treatment (Gitto et al., 2003).

Antimicrobial Agents

  • Novel Triazolothione and Thiadiazole Derivatives : Betala et al. (2020) synthesized triazolothione, thiadiazole, triazole, and oxadiazole-functionalized trifluoromethylnaphthyridine derivatives and tested them for their anticancer and antimicrobial activities. Some derivatives showed good anticancer activity against various cancer cell lines and promising antimicrobial activity, highlighting the potential for developing new therapeutic agents (Betala et al., 2020).

properties

IUPAC Name

2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6OS/c12-16-7-13-17-10(16)14-15-11(17)19-6-9(18)8-4-2-1-3-5-8/h1-5,7H,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLXSLKXFLUQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=CN3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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